molecular formula C19H16F3N5OS B11496963 6-(pyridin-2-ylmethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(pyridin-2-ylmethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11496963
M. Wt: 419.4 g/mol
InChI Key: SDEMQFRFQKNZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidin-4-ones This compound is characterized by the presence of a pyridin-2-ylmethyl group, a trifluoromethylphenyl group, and a sulfanylidene moiety

Preparation Methods

The synthesis of 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridin-2-ylmethyl derivative with a trifluoromethylphenyl-substituted diazino[4,5-d]pyrimidin-4-one precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of structural features. Similar compounds include other diazino[4,5-d]pyrimidin-4-ones with different substituents, such as:

  • 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
  • 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(METHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .

Properties

Molecular Formula

C19H16F3N5OS

Molecular Weight

419.4 g/mol

IUPAC Name

6-(pyridin-2-ylmethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H16F3N5OS/c20-19(21,22)12-4-3-6-14(8-12)27-16-15(17(28)25-18(27)29)10-26(11-24-16)9-13-5-1-2-7-23-13/h1-8,24H,9-11H2,(H,25,28,29)

InChI Key

SDEMQFRFQKNZAD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=N3)N(C(=S)NC2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.